molecular formula C9H7BrN2 B112878 8-Bromoquinolin-4-amine CAS No. 65340-75-2

8-Bromoquinolin-4-amine

Cat. No.: B112878
CAS No.: 65340-75-2
M. Wt: 223.07 g/mol
InChI Key: IYDRVHGHAXAOGC-UHFFFAOYSA-N
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Description

8-Bromoquinolin-4-amine is an organic compound belonging to the quinoline family. It is characterized by a bromine atom attached to the eighth position and an amino group attached to the fourth position of the quinoline ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinolin-4-amine typically involves the bromination of quinoline derivatives. One common method is the bromination of 8-hydroxyquinoline using N-bromosuccinimide in chloroform, followed by amination. The reaction conditions often include the use of sodium nitrite and hydrochloric acid, followed by reduction with sodium dithionite in a mixture of tetrahydrofuran and water .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 8-Bromoquinolin-4-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Cyclization Reactions: It can participate in cyclization reactions to form polycyclic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium hydride, and potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Formation of substituted quinoline derivatives.

    Oxidation: Formation of nitroquinoline derivatives.

    Reduction: Formation of aminated quinoline derivatives.

Scientific Research Applications

8-Bromoquinolin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its role in biological systems.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other functional materials

Comparison with Similar Compounds

    Quinoline: A parent compound with a similar structure but without the bromine and amino groups.

    8-Hydroxyquinoline: Similar structure with a hydroxyl group instead of an amino group.

    7-Bromoquinolin-8-ol: Another brominated quinoline derivative with different substitution patterns.

Uniqueness: 8-Bromoquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and amino groups allows for diverse chemical modifications and applications, making it a valuable compound in various research fields .

Properties

IUPAC Name

8-bromoquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDRVHGHAXAOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00496606
Record name 8-Bromoquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65340-75-2
Record name 8-Bromo-4-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65340-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromoquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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